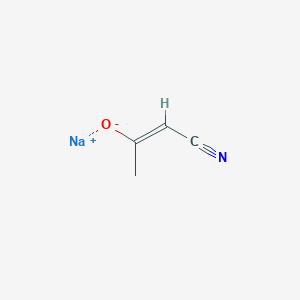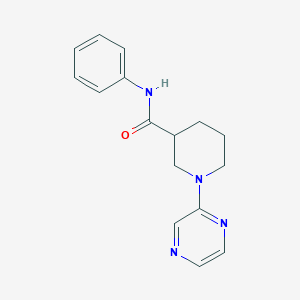
5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
The compound 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes (2).
Agriculture: The compound has also been studied for its potential as a fungicide. Studies have shown that it can inhibit the growth of certain fungi that are harmful to crops (3).
Material Science: The compound has been studied for its potential as a corrosion inhibitor. Studies have shown that it can inhibit the corrosion of certain metals (4).
Mécanisme D'action
The mechanism of action of 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine varies depending on the application. In medicinal chemistry, the compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. In agriculture, the compound has been shown to inhibit the growth of certain fungi by interfering with their cell membranes. In material science, the compound has been shown to inhibit the corrosion of certain metals by forming a protective layer on the metal surface.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine vary depending on the application. In medicinal chemistry, the compound has been shown to induce apoptosis in cancer cells. In agriculture, the compound has been shown to inhibit the growth of certain fungi. In material science, the compound has been shown to inhibit the corrosion of certain metals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine in lab experiments include its potential as an anticancer agent, fungicide, and corrosion inhibitor. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine. These include:
1. Further studies to fully understand the mechanism of action of the compound in different applications.
2. Development of new derivatives of the compound with improved properties.
3. Studies to determine the toxicity of the compound in different applications.
4. Development of new applications for the compound in areas such as energy storage and catalysis.
5. Studies to determine the environmental impact of the compound in different applications.
Conclusion
In conclusion, 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in different applications.
Méthodes De Synthèse
The synthesis of 5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine involves the reaction of 2-amino-1,3,4-thiadiazole with 2-bromo-1-(2-hydroxyethyl)benzene and potassium carbonate in dimethylformamide. The product is then treated with thionyl chloride and benzothiazole-2-thiol to yield the final compound (1).
Propriétés
IUPAC Name |
5-(1,3-benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S3/c11-9-13-14-10(17-9)15-5-8-12-6-3-1-2-4-7(6)16-8/h1-4H,5H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMQCPRQTSVUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CSC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzothiazol-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466512.png)
![(Z)-2-cyano-3-[3-ethoxy-5-iodo-4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B7466523.png)


![[2-(Benzylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7466545.png)
![2-ethoxy-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide](/img/structure/B7466552.png)

![N-[2-(tert-butylamino)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B7466568.png)


![5-Ethyl-7-pyridin-3-yl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7466583.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)
